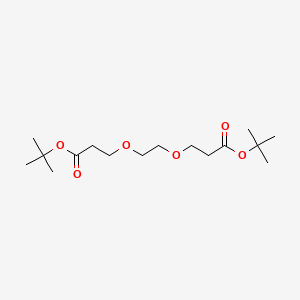

Bis-PEG2-t-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis-PEG2-t-butyl ester is a symmetrical, bifunctional polyethylene glycolylation reagent featuring two t-butyl ester-protected carboxylic acid groups, separated by a polyethylene glycol diol linker. This compound is known for its hydrophilic polyethylene glycol spacer, which imparts water solubility and biocompatibility to the conjugated biomolecules. The t-butyl ester groups provide a stable, easily cleavable moiety for subsequent deprotection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of t-butyl esters typically involves the esterification of carboxylic acids with t-butanol. A common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding t-butyl esters in good yields .

Industrial Production Methods: In industrial settings, the synthesis of Bis-PEG2-t-butyl ester involves the reaction of polyethylene glycol diol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane, followed by purification through column chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Bis-PEG2-t-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.

Substitution: The ester groups can participate in nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.

Common Reagents and Conditions:

Substitution: Reagents such as amines, alcohols, and thiols can react with the ester groups under basic or neutral conditions.

Major Products:

Hydrolysis: Carboxylic acids.

Substitution: Amides, esters, and thioesters.

Wissenschaftliche Forschungsanwendungen

Bis-PEG2-t-butyl ester plays a crucial role in the polyethylene glycolylation of biomolecules, such as proteins and peptides. This process enhances their pharmacokinetic properties, including increased solubility, stability, and circulation half-life, while reducing immunogenicity . The compound is also used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are valuable in targeted protein degradation research. Additionally, it finds applications in drug delivery systems, surface modification, and the development of antibody-drug conjugates .

Wirkmechanismus

The mechanism of action of Bis-PEG2-t-butyl ester involves the polyethylene glycolylation of biomolecules. The polyethylene glycol spacer provides steric hindrance, reducing the recognition and degradation by proteolytic enzymes and the immune system . This results in enhanced stability and prolonged circulation time of the conjugated biomolecules .

Vergleich Mit ähnlichen Verbindungen

NH-bis(PEG2-t-butyl ester): This compound contains an amino group with two t-butyl esters and is used for similar applications in polyethylene glycolylation and bioconjugation.

Polyethylene glycol (PEG) derivatives: These compounds share the polyethylene glycol backbone and are used for various biomedical applications.

Uniqueness: Bis-PEG2-t-butyl ester is unique due to its symmetrical structure and bifunctional nature, which allows for efficient polyethylene glycolylation of biomolecules. The t-butyl ester groups provide a stable and easily cleavable protecting group, making it highly suitable for pharmaceutical and biomedical applications .

Biologische Aktivität

Bis-PEG2-t-butyl ester, also known as N-Mal-N-bis(PEG2-t-butyl ester), is a polyethylene glycol (PEG) derivative with significant biological activity. This compound features a maleimide group that allows for covalent bonding with thiol-containing biomolecules, making it an important tool in bioconjugation and drug delivery applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of:

- Two terminal t-butyl ester groups : These groups can be hydrolyzed under mild acidic conditions, facilitating the release of the active components.

- A maleimide group : This group is crucial for forming stable covalent bonds with thiol groups in proteins and peptides.

The molecular formula is represented as C14H26O6 with a molecular weight of approximately 286.36 g/mol.

The primary mechanism of action for this compound involves:

- Covalent Bond Formation : The maleimide group reacts with thiol groups in biomolecules to form thioether linkages, enabling targeted conjugation.

- Biochemical Pathways : This compound influences various biochemical pathways by modifying proteins and enzymes that contain thiol groups, which are essential in many biological processes.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

- Hydrolysis of t-butyl Esters : Under physiological conditions, the t-butyl esters can be hydrolyzed to release the active carboxylic acid, enhancing its biological activity.

- Stability and Solubility : The PEG moiety increases solubility in aqueous environments, which is beneficial for drug formulation.

Research Findings and Case Studies

Recent studies have demonstrated the potential applications of this compound in various fields:

1. Bioconjugation Applications

- A study highlighted its role in site-specific labeling of proteins, which is critical for understanding protein interactions and functions in cellular environments.

- The compound's ability to form stable conjugates with biomolecules has made it a valuable tool in developing targeted therapeutics.

2. Drug Delivery Systems

- Research has shown that this compound can enhance the stability and solubility of drugs. Its maleimide functionality allows for targeted delivery to specific tissues or cells.

- In vitro studies demonstrated that drug conjugates formed using this compound exhibited improved pharmacological profiles compared to their non-conjugated counterparts.

Data Table: Summary of Biological Activity Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate bioconjugation efficiency | Demonstrated high efficiency in forming stable thioether bonds with thiol-containing proteins. |

| Study 2 | Assess drug delivery capabilities | Showed enhanced stability and targeted delivery in cancer cell lines. |

| Study 3 | Investigate pharmacokinetics | Revealed favorable tissue distribution and moderate half-life in vivo. |

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O6/c1-15(2,3)21-13(17)7-9-19-11-12-20-10-8-14(18)22-16(4,5)6/h7-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKAASHAFVQEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.